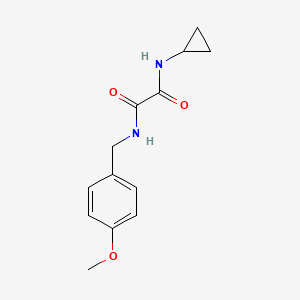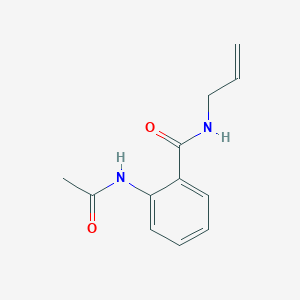![molecular formula C21H18BrNO3 B4070395 3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4070395.png)
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
説明
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABPP, and it is a pyrrole-based inhibitor that can interact with the serine hydrolase enzyme family. ABPP has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and metabolic disorders.
作用機序
The mechanism of action of ABPP involves the inhibition of the serine hydrolase enzyme family. ABPP can interact with the active site of these enzymes and prevent them from breaking down their substrates. This inhibition can lead to a decrease in cancer cell growth and the accumulation of proteins in the brain, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects
ABPP has several biochemical and physiological effects. ABPP can inhibit the activity of the serine hydrolase enzyme family, which can lead to a decrease in cancer cell growth and the accumulation of proteins in the brain. ABPP can also affect lipid metabolism and energy homeostasis, which may have implications for metabolic disorders such as obesity and diabetes.
実験室実験の利点と制限
ABPP has several advantages and limitations for lab experiments. One advantage of ABPP is its specificity for the serine hydrolase enzyme family. This specificity allows for targeted inhibition of these enzymes without affecting other cellular processes. However, ABPP has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
将来の方向性
There are several future directions for the research and development of ABPP. One direction is the optimization of the synthesis method to improve the stability and solubility of ABPP. Another direction is the identification of new targets for ABPP inhibition, which may have implications for other diseases beyond cancer and neurodegenerative diseases. Additionally, the development of more potent and selective ABPP inhibitors may lead to more effective treatments for these diseases.
科学的研究の応用
ABPP has shown promising results in various scientific research applications. One of the most significant applications of ABPP is in cancer treatment. ABPP can inhibit the activity of the serine hydrolase enzyme family, which is involved in cancer cell growth and proliferation. ABPP has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
ABPP also has potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The serine hydrolase enzyme family is involved in the breakdown of proteins that accumulate in the brain and cause neurodegeneration. ABPP can inhibit the activity of these enzymes, which may slow down the progression of neurodegenerative diseases.
特性
IUPAC Name |
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-14(24)15-4-8-18(9-5-15)23-19(11-13-21(25)26)10-12-20(23)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMASCUNFMWKUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070323.png)
![4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4070328.png)
![2-methyl-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4070343.png)
![N-(4-isopropylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070346.png)
![6-amino-4-[5-bromo-2-(cyanomethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070353.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4070375.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4070385.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4070403.png)
![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4070404.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-2-naphthylacetamide](/img/structure/B4070407.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4070412.png)